![molecular formula C13H16ClNO5S B2573148 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 839685-94-8](/img/structure/B2573148.png)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxylic acid group
准备方法
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the 5-Chloro-2-methoxyphenyl sulfonyl chloride: This is achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
相似化合物的比较
Similar compounds to 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid include:
1-[(5-Bromo-2-methoxyphenyl)sulfonyl]piperidine: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and binding properties.
2-Chloro-5-methoxyphenyl boronic acid: This compound has a boronic acid group instead of a sulfonyl group, leading to different chemical properties and applications.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: This compound has a pyrimidine ring instead of a piperidine ring, which can influence its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-20-11-3-2-10(14)8-12(11)21(18,19)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMYHCZYPWOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-({2-[(cyclohexylcarbamoyl)methyl]-1-oxo-1,2-dihydroisoquinolin-5-yl}oxy)acetate](/img/structure/B2573065.png)
![methyl 4-[2-({1-[4-(butylcarbamoyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2573066.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2573068.png)
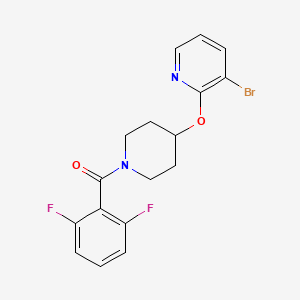
![2-[(4-methoxyphenyl)methyl]-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2573073.png)
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2573077.png)
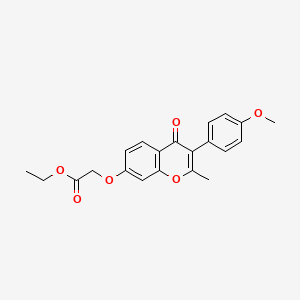
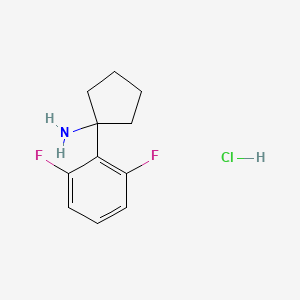
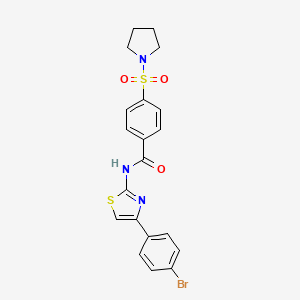
![2-(cyclopentylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2573085.png)
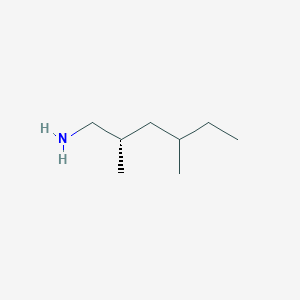
![2-methoxy-4,5-dimethyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2573088.png)
